REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.Cl[S:8]([OH:11])(=O)=[O:9].Cl.[CH2:13]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)[CH3:14].[C:20]([NH2:24])([CH3:23])([CH3:22])[CH3:21]>O1CCCC1>[CH2:13]([C:15]1[S:16][C:17]([S:8]([NH:24][C:20]([CH3:23])([CH3:22])[CH3:21])(=[O:11])=[O:9])=[CH:18][CH:19]=1)[CH3:14]
|
Name
|
|
Quantity
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222 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
310 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1SC=CC1
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
while stirring at a temperature of 20° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured over ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether solution was washed until neutral,
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to separate the precipitated tert.butylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
WASH
|
Details
|
the solution was washed with dilute hydrochloric acid and with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
147 gm of crude product were obtained which
|
Type
|
CUSTOM
|
Details
|
after purification on a silica gel column (4 kg of silica gel 40 for column chromatography, particle size 0.2-0.5 mm; eluant: cyclohexane/ethyl acetate 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=C(S1)S(=O)(=O)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117.6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |